![molecular formula C15H23N3O5S B5526492 (1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)
(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
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Description
Synthesis Analysis
The synthesis of compounds related to the diazabicyclo nonane structure involves intricate synthetic routes. For example, the synthesis of 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane derivatives showcases the complexity involved in constructing such molecules. These compounds were studied for their conformation and structure, highlighting the detailed synthetic approaches required for such structures (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives, including their conformation and crystallographic characteristics, has been explored through various studies. The determination of crystal structures via X-ray diffraction provides insight into the spatial arrangement and preferred conformations of these molecules, contributing significantly to our understanding of their chemical behavior (Fernández et al., 1992).
Chemical Reactions and Properties
Diazabicyclo nonane scaffolds have been utilized in the development of ligands for nicotinic acetylcholine receptors (nAChRs), indicating their reactivity and functional versatility. The modification of the scaffold through the introduction of different hydrogen bond acceptor systems illustrates the compound's reactivity and the influence of structural modifications on its interaction with biological targets (Eibl et al., 2013).
Scientific Research Applications
Interaction with Nicotinic Acetylcholine Receptors
Research on diazabicyclononane scaffolds, including compounds structurally related to (1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide, highlights their interaction with nicotinic acetylcholine receptors (nAChRs). The incorporation of different hydrogen bond acceptor systems, such as carboxamide and sulfonamide, in these compounds has shown to significantly impact their affinity and selectivity towards α4β2(∗) nAChR subtypes. This suggests potential applications in developing selective ligands for nAChRs, which are of interest in neurological research and the development of treatments for neurodegenerative diseases and cognitive disorders (Eibl et al., 2013).
Antiprotozoal Activity
The compound's sulfonamide group aligns with research on azabicyclo-nonanes linked to tetrazole or sulfonamide cores, which have demonstrated significant antiprotozoal activity. Such compounds have been tested against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, showcasing potential as novel therapeutic agents for malaria and sleeping sickness. The sulfonamide derivatives, in particular, exhibited activities in the submicromolar range, underscoring the therapeutic potential of sulfonamide-based compounds in antiprotozoal therapy (Dolensky et al., 2022).
Biofuels Production
Sulfonated compounds, including those related to the compound of interest, have been explored as catalysts in the conversion of biomass-derived intermediates to biofuels. For example, sulfonated graphene oxide has shown superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural (HMF) into biofuels or fuel additives. This research indicates the potential application of sulfonamide and related compounds in catalyzing biofuel production, offering a sustainable pathway for generating renewable energy sources (Antunes et al., 2014).
properties
IUPAC Name |
(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-16(2)24(21,22)17-7-11-3-4-12(9-17)18(8-11)15(20)14-6-5-13(10-19)23-14/h5-6,11-12,19H,3-4,7-10H2,1-2H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYQZMABUIFBD-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC=C(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
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